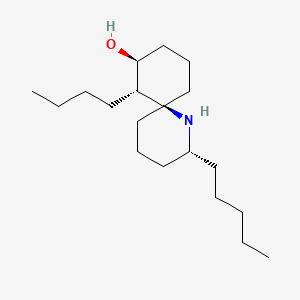

Perhydrohistrionicotoxin

Description

Properties

CAS No. |

40709-29-3 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(2R,6R,10S,11S)-11-butyl-2-pentyl-1-azaspiro[5.5]undecan-10-ol |

InChI |

InChI=1S/C19H37NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h16-18,20-21H,3-15H2,1-2H3/t16-,17-,18+,19-/m1/s1 |

InChI Key |

BTKHRQIWTGOESJ-AKHDSKFASA-N |

SMILES |

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O |

Isomeric SMILES |

CCCCC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2CCCC)O |

Canonical SMILES |

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O |

Synonyms |

2-epi-(+-)-perhydrohistrionicotoxin H(12)-HTX perhydrohistrionicotoxin perhydrohistrionicotoxin, (6alpha(S*),7beta,8alpha)-(+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Perhydrohistrionicotoxin from Dendrobates histrionicus: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the seminal discovery of histrionicotoxins, with a focus on perhydrohistrionicotoxin, from the Colombian poison dart frog, Dendrobates histrionicus (now known as Oophaga histrionica). We detail the pioneering experimental protocols employed in the initial isolation and structural elucidation of these novel spirocyclic alkaloids. This document collates quantitative data from foundational studies, presents detailed experimental workflows, and visualizes the key signaling pathway affected by these neurotoxins. The methodologies and data presented herein are compiled from the original research conducted by John W. Daly, Charles W. Myers, Bernhard Witkop, and their collaborators, who first brought these remarkable compounds to scientific attention.

Introduction

In 1823, Captain Charles Stuart Cochrane first documented the use of poison-tipped arrows by indigenous tribes in Colombia, who extracted the potent venom from the skin of small, brightly colored frogs. It would be nearly 150 years before the chemical nature of these secretions from Dendrobates histrionicus was unveiled. In 1971, a team of researchers led by John W. Daly at the National Institutes of Health successfully isolated and characterized a new class of alkaloids they named histrionicotoxins.

These compounds feature a unique 1-azaspiro[5.5]undecane core with various unsaturated side chains. This compound (H12-HTX) is the fully saturated derivative of histrionicotoxin and has been a crucial tool in neuropharmacological research. The histrionicotoxins are non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), making them valuable probes for studying the structure and function of these critical ion channels. This guide will focus on the original discovery, detailing the methods that paved the way for decades of research into the chemistry and pharmacology of these fascinating natural products.

Experimental Protocols

The isolation and characterization of histrionicotoxins from Dendrobates histrionicus in the early 1970s relied on a combination of meticulous extraction techniques and the analytical methods of the era. The following protocols are reconstructed from the seminal publications.

Specimen Collection and Initial Extraction

The original research was conducted on specimens of Dendrobates histrionicus collected in the lowland tropical rainforests of western Colombia. While the 1971 paper detailing the structure does not provide the initial extraction protocol, earlier work by Daly and Myers on other Dendrobates species outlines a general procedure that was likely employed.

Protocol 1: General Alkaloid Extraction from Frog Skin (circa 1967)

-

Specimen Collection: Specimens of Dendrobates histrionicus were collected from their native habitat.

-

Skinning and Extraction: The frogs were skinned, and the skins were subjected to solvent extraction. While the exact solvent system used for the initial histrionicotoxin work is not specified in the primary structure elucidation paper, methanol was a common solvent for extracting alkaloids from amphibian skin at the time.

-

Solvent Removal: The methanolic extract was concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Acid-Base Extraction (General Procedure): To separate the basic alkaloids from neutral and acidic components, a liquid-liquid extraction would be performed. The crude extract would be dissolved in a dilute acid (e.g., 0.1 N HCl) and washed with an organic solvent (e.g., chloroform or diethyl ether). The aqueous layer, now containing the protonated alkaloids, would then be basified (e.g., with NaOH or NH4OH) and re-extracted with an organic solvent. Evaporation of this final organic layer would yield a purified alkaloid fraction.

Purification of Histrionicotoxin Alkaloids

The crude alkaloid extract obtained from the initial extraction was a complex mixture requiring further separation. The 1971 paper by Daly et al. provides specific details on the chromatographic purification of the histrionicotoxins.

Protocol 2: Chromatographic Purification of Dihydroisohistrionicotoxin

-

Thin-Layer Chromatography (TLC): The crude alkaloid mixture was first fractionated using preparative thin-layer chromatography.

-

Stationary Phase: Silica gel GF plates (1 mm thick).

-

Mobile Phase: A solvent system of methanol, chloroform, and aqueous ammonia in a ratio of 100:10:1.

-

Visualization: The separated bands would be visualized, likely under UV light or with a chemical stain.

-

-

Elution: A specific band containing the histrionicotoxins was scraped from the TLC plate and the alkaloids were eluted from the silica gel with a suitable solvent. This step yielded a partially purified fraction.

-

Size-Exclusion Chromatography: The partially purified material was further purified by chromatography over a Sephadex LH-20 column.

-

Column Dimensions: 1.8 x 65 cm.

-

Mobile Phase: A mixture of benzene, cyclohexane, ethanol, and triethylamine in a ratio of 35:8:8:1.

-

Fraction Collection: Fractions of 1.5 ml were collected.

-

-

Isolation of Pure Compound: Fractions 31-35 were combined, and upon solvent evaporation, yielded pure, crystalline dihydroisohistrionicotoxin.

Structural Elucidation

With a pure compound in hand, the researchers employed the cutting-edge analytical techniques of the time to determine its structure.

Protocol 3: Spectroscopic and Crystallographic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of dihydroisohistrionicotoxin was recorded in chloroform. Key absorptions indicated the presence of hydroxyl (-OH), amine (-NH-), terminal alkyne (H-C≡C-), and allene (C=C=C) functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the alkaloids.

-

X-ray Crystallography: The definitive structures of histrionicotoxin and dihydroisohistrionicotoxin were determined by single-crystal X-ray diffraction analysis of their hydrochloride and hydrobromide salts. This technique provided the precise three-dimensional arrangement of the atoms and the absolute configuration of the molecules.

Quantitative Data

The early studies on histrionicotoxins provided some quantitative data regarding the yield and properties of these alkaloids.

| Parameter | Value | Source |

| Yield of Dihydroisohistrionicotoxin | 7 mg | |

| (from 17 mg of a purified TLC fraction) | ||

| Toxicity of Dihydroisohistrionicotoxin | 5 mg/kg (subcutaneous injection in mice) | |

| Observed Effects | Piloerection, prostration, tachycardia for 5 hours | |

| Toxicity of Histrionicotoxin | 5 mg/kg (subcutaneous injection in mice) | |

| Observed Effects | Slight locomotion difficulties, hypersensitivity to touch, prostration for >3 hours |

Table 1: Quantitative data from the initial discovery of histrionicotoxins.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow employed in the original discovery of histrionicotoxins.

Caption: Workflow for the isolation and characterization of histrionicotoxins.

Signaling Pathway of Histrionicotoxin

Histrionicotoxin exerts its biological effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates this mechanism.

Caption: Mechanism of action of histrionicotoxin at the nAChR.

Conclusion

The discovery of this compound and its congeners from Dendrobates histrionicus was a landmark achievement in natural product chemistry and neuropharmacology. The innovative application of chromatographic and spectroscopic techniques for the time allowed for the isolation and structural determination of a completely new class of alkaloids. This pioneering work not only unveiled a fascinating example of chemical defense in the animal kingdom but also provided the scientific community with a powerful molecular probe to investigate the intricacies of nicotinic acetylcholine receptor function. The methodologies detailed in this guide serve as a testament to the ingenuity of the original researchers and form the foundation upon which decades of subsequent research have been built.

The Enigmatic Toxin: A Technical Guide to the Natural Source and Isolation of Perhydrohistrionicotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrohistrionicotoxin, a saturated derivative of histrionicotoxin, is a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), making it a valuable tool in neuroscience research and a lead compound for drug development. This technical guide provides a comprehensive overview of the natural origins of its parent compound, histrionicotoxin, and detailed methodologies for its isolation. While this compound is a synthetic analog, its precursor is sourced from the skin secretions of Neotropical poison frogs of the family Dendrobatidae. This document outlines the ecological context of the toxin, detailed extraction and purification protocols, quantitative data on yields, and a visual representation of its mechanism of action.

Natural Source and Ecological Context

The primary natural source of histrionicotoxins is the skin of poison frogs belonging to the family Dendrobatidae, with the species Oophaga histrionica (formerly Dendrobates histrionicus), native to the rainforests of Colombia and surrounding regions, being the most prominent source.[1] These frogs are known for their vibrant aposematic coloration, which signals their toxicity to potential predators.

It is now widely accepted that these frogs do not synthesize the histrionicotoxins themselves. Instead, they sequester these complex alkaloids from their diet, which primarily consists of small arthropods such as ants, mites, and beetles.[2][3][4] This "dietary hypothesis" is supported by observations that captive-bred frogs, deprived of their native diet, do not possess these skin toxins. The specific arthropod precursors are metabolized and accumulated in granular glands within the frog's skin.

Isolation of Histrionicotoxins

The isolation of histrionicotoxins from their natural source is a multi-step process involving extraction and chromatographic purification. This compound is obtained by the catalytic hydrogenation of the isolated, naturally occurring histrionicotoxins. The following protocols are based on the foundational work of Daly and colleagues, who first characterized these alkaloids.

Experimental Protocols

2.1.1. Extraction of Crude Alkaloids

-

Source Material: Skin secretions are obtained from specimens of Oophaga histrionica. Historically, this involved sacrificing the animals and utilizing their skins. More recently, non-lethal methods using mild electrical stimulation with a Transcutaneous Amphibian Stimulator (TAS) have been developed to induce the release of skin secretions.[5][6]

-

Initial Extraction: The collected skins or secretions are subjected to extraction with a polar solvent, typically methanol, to isolate the crude mixture of alkaloids and other skin components.

-

Acid-Base Partitioning: The methanolic extract is then partitioned between an acidic aqueous solution (e.g., dilute hydrochloric acid) and an organic solvent. The alkaloids, being basic, will move into the acidic aqueous phase as their hydrochloride salts, separating them from neutral and acidic compounds.

-

Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonium hydroxide) to regenerate the free-base form of the alkaloids. This solution is then re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield a crude alkaloid fraction.[6]

2.1.2. Chromatographic Purification

The crude alkaloid extract contains a mixture of different histrionicotoxin congeners and other alkaloids. Purification is achieved through a series of chromatographic steps.

-

Alumina Column Chromatography: The crude extract is first subjected to column chromatography using alumina as the stationary phase. Elution is performed with a gradient of solvents, typically starting with non-polar solvents like benzene and gradually increasing the polarity with the addition of ether. This initial step separates the alkaloids into different fractions based on their polarity.

-

Silica Gel Chromatography: Fractions enriched with histrionicotoxins are further purified using silica gel chromatography. A common solvent system for this step is a mixture of methanol, chloroform, and aqueous ammonia.

-

Size-Exclusion Chromatography: For final polishing and separation of closely related congeners, size-exclusion chromatography on a Sephadex LH-20 column can be employed. A typical eluent for this step is a mixture of benzene, cyclohexane, ethanol, and triethylamine.

Hydrogenation to this compound

To obtain this compound, the purified histrionicotoxin fractions are subjected to catalytic hydrogenation. This process saturates the double and triple bonds in the side chains of the histrionicotoxin molecule.

-

Catalyst: A platinum or palladium-based catalyst is typically used.

-

Reaction Conditions: The purified histrionicotoxin is dissolved in a suitable solvent (e.g., ethanol) and exposed to hydrogen gas in the presence of the catalyst until the reaction is complete.

-

Purification: The resulting this compound is then purified from the catalyst and any byproducts.

Quantitative Data

The yield of histrionicotoxins from natural sources can vary depending on the population of frogs and the extraction method used. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Reference |

| Average total alkaloid yield per frog skin | ~0.6 mg | |

| Relative proportion of Histrionicotoxin | 13 (relative to Dihydroisohistrionicotoxin) | |

| Relative proportion of Dihydroisohistrionicotoxin | 9 (relative to Histrionicotoxin) |

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation and preparation of this compound.

Mechanism of Action: Non-Competitive Inhibition of nAChR

This compound exerts its physiological effects by acting as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR).[7] The nAChR is a ligand-gated ion channel crucial for synaptic transmission.[8][9][10][11][12] The diagram below illustrates this interaction.

Conclusion

The isolation of histrionicotoxins from their natural source, the poison frog Oophaga histrionica, is a complex but well-established process that provides the necessary precursors for the synthesis of this compound. This saturated analog continues to be an invaluable tool for studying the structure and function of the nicotinic acetylcholine receptor. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to leverage this fascinating molecule for scientific advancement.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Alkaloids from amphibian skin: a tabulation of over eight-hundred compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ralphsaporito.weebly.com [ralphsaporito.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. "A New Method for Extracting Alkaloid Defenses from Poison Frog Skins" by Noemi Becza [collected.jcu.edu]

- 6. collected.jcu.edu [collected.jcu.edu]

- 7. Interaction of histrionicotoxin with the putative nicotinic acetylcholine receptor of the chick visual system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic Acetylcholine Receptor - Proteopedia, life in 3D [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

Perhydrohistrionicotoxin: A Non-Competitive Antagonist of Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (H12-HTX), a fully saturated analog of histrionicotoxin, is a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Isolated from the skin of dendrobatid frogs, these toxins have been instrumental in elucidating the allosteric modulatory sites and the ion channel properties of nAChRs. This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding and functional data, and detailed experimental protocols for studying H12-HTX's interaction with nAChRs. Its unique mechanism of action, targeting the ion channel pore rather than the acetylcholine binding site, makes it a valuable tool for probing nAChR function and a lead compound for the development of novel therapeutics.

Mechanism of Action: Non-Competitive Antagonism

This compound functions as a non-competitive antagonist, meaning it does not compete with the endogenous agonist, acetylcholine (ACh), for binding to the orthosteric site. Instead, H12-HTX binds to a distinct site located within the ion channel pore of the nAChR.[1][2] This binding physically obstructs the flow of ions, thereby inhibiting the receptor's function.

The interaction of H12-HTX with the nAChR is state-dependent, showing a preference for the open channel conformation of the receptor.[3] This implies that the binding site becomes more accessible when the receptor is activated by an agonist. This "open-channel blockade" is a hallmark of many non-competitive antagonists of ligand-gated ion channels. The binding is reversible, and upon dissociation of H12-HTX, the channel can once again conduct ions.[1]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with nAChRs. It is important to note that much of the detailed research has been conducted on nAChRs from the electric organ of Torpedo species, which are muscle-type receptors. Data on specific neuronal nAChR subtypes are less prevalent in publicly available literature.

Table 1: Binding Affinity of this compound

| Receptor Type/Source | Ligand | Parameter | Value | Reference |

| Torpedo electroplax Membranes | [³H]this compound | K_d_ | 0.4 µM | [1] |

Table 2: Electrophysiological Effects of this compound on End-Plate Currents (EPCs)

| Preparation | Effect | Observation | Reference |

| Frog Neuromuscular Junction | Peak Amplitude | Significant decrease | [1] |

| Frog Neuromuscular Junction | Rise Time | Shortened | [1] |

| Frog Neuromuscular Junction | Half-Decay Time | Shortened | [1] |

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol describes a generalized procedure for a saturation binding assay to determine the binding affinity (K_d_) and density (B_max_) of H12-HTX binding sites on nAChR-rich membranes.

a. Membrane Preparation (from Torpedo Electric Organ or Cultured Cells):

-

Homogenize tissue or cell pellets in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

b. Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

-

For total binding, add a fixed amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [³H]this compound to the assay buffer.

-

For non-specific binding, add the same components as for total binding, but also include a high concentration of a non-labeled competing ligand (e.g., 100 µM unlabeled this compound or another channel blocker like phencyclidine).

-

Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding as a function of the radioligand concentration and fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the K_d_ and B_max_ values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines a general procedure for characterizing the non-competitive antagonism of H12-HTX on nAChRs expressed in Xenopus oocytes.

a. Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV to -80 mV).

-

Apply the nAChR agonist (e.g., acetylcholine) to the oocyte using a perfusion system to elicit an inward current.

-

Establish a stable baseline response to the agonist.

-

To test the effect of H12-HTX, pre-apply the toxin to the oocyte for a defined period before co-applying it with the agonist.

-

Record the current response in the presence of the antagonist.

-

To determine the concentration-response relationship, apply a range of H12-HTX concentrations and measure the resulting inhibition of the agonist-induced current.

c. Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of H12-HTX.

-

Plot the percentage of inhibition as a function of the H12-HTX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Analyze the kinetics of the current decay (e.g., by fitting an exponential function) to determine the effect of H12-HTX on the channel desensitization and block/unblock rates.

Visualizations

Signaling Pathways

Caption: nAChR signaling and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of H12-HTX.

Logical Relationships

Caption: State-dependent interaction of H12-HTX with the nAChR ion channel.

References

- 1. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific binding of this compound to Torpedo acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Blockade of Neuromuscular Transmission by Perhydrohistrionicotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrohistrionicotoxin (H12-HTX), a saturated analog of histrionicotoxin isolated from the skin of dendrobatid frogs, is a potent and selective non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth analysis of the mechanism of action of H12-HTX, focusing on its interaction with the nAChR ion channel. We will detail its effects on synaptic transmission, summarize key quantitative data, and provide an overview of the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development interested in the molecular pharmacology of the nAChR and the therapeutic potential of its allosteric modulators.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction. The key player in this process is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that, upon binding to acetylcholine (ACh), allows the influx of cations, leading to depolarization of the muscle fiber membrane. This compound (H12-HTX) has emerged as a valuable pharmacological tool for studying the function and regulation of the nAChR. Its unique mechanism of action, involving binding to a site within the ion channel pore rather than competing with ACh at its binding site, provides a model for understanding allosteric modulation of ligand-gated ion channels.

Mechanism of Action of this compound

H12-HTX exerts its inhibitory effect at the neuromuscular junction through a sophisticated allosteric mechanism targeting the nAChR ion channel. It acts as a non-competitive antagonist, meaning it does not directly compete with acetylcholine for its binding sites on the receptor. Instead, H12-HTX binds to a distinct site located within the lumen of the ion channel, often referred to as an "ion conductance modulator" or "channel-blocking" site.[1][2]

The binding of H12-HTX is state-dependent, showing a marked preference for the open conformation of the nAChR channel.[3][4] This implies that the toxin gains access to its binding site when the channel is activated by an agonist like acetylcholine. Once bound, H12-HTX physically obstructs the flow of ions through the pore, effectively blocking neuromuscular transmission.[3] Furthermore, the binding of H12-HTX can stabilize the receptor in a desensitized, non-conducting state, further contributing to the inhibition of synaptic transmission.

Electrophysiological studies have demonstrated that H12-HTX significantly reduces the peak amplitude of the end-plate current (EPC) and shortens its decay time.[5][6] This kinetic effect is consistent with a channel-blocking mechanism where the toxin enters and occludes the open channel, leading to a premature termination of the current.

Interestingly, the effects of H12-HTX can differ depending on how the nAChRs are activated. Studies have shown that H12-HTX is more effective at blocking end-plate currents generated by the external application of ACh (iontophoresis) compared to those elicited by nerve stimulation.[7] This has led to the hypothesis that there may be different populations of nAChRs at the end-plate or that endogenous factors released from the nerve terminal might modulate the toxin's access to its binding site.[7]

Quantitative Data

The following table summarizes the key quantitative parameters describing the interaction of this compound with the nicotinic acetylcholine receptor.

| Parameter | Value | Species/Preparation | Method | Reference |

| Binding Affinity (Kd) | ~0.4 µM | Torpedo californica electric organ membranes | Radioligand Binding Assay ([³H]H12-HTX) | [5] |

| Inhibition of Ion Flux | >95% inhibition at 10 µM | Torpedo ocellata membranes | ²²Na⁺ Influx Assay (Carbamoylcholine-activated) | [3][4] |

| Effective Concentration for EPC Depression | 10⁻¹² - 10⁻⁷ M | Rat soleus and extensor digitorum longus muscles | Electrophysiology (Iontophoretic ACh application) | [6] |

Experimental Protocols

The elucidation of the mechanism of action of H12-HTX has relied on two primary experimental techniques: electrophysiological recordings and radioligand binding assays.

Electrophysiological Recording of End-Plate Currents

Objective: To measure the effect of H12-HTX on the amplitude and kinetics of end-plate currents (EPCs) at the neuromuscular junction.

-

Preparation: Isolate a nerve-muscle preparation (e.g., frog sartorius or rat diaphragm).

-

Mounting: Mount the preparation in a recording chamber continuously perfused with a physiological saline solution.

-

Electrode Placement:

-

Place a stimulating electrode on the motor nerve to evoke EPCs.

-

Using a micro-manipulator, insert a sharp glass microelectrode filled with a conducting solution (e.g., 3M KCl) into a muscle fiber at the end-plate region to record intracellularly.

-

A second electrode is placed in the bath as a reference.

-

-

Voltage Clamp: Employ a two-electrode voltage-clamp amplifier to hold the muscle fiber membrane potential at a constant level (e.g., -80 mV). This allows for the direct measurement of the current flowing across the membrane.

-

Data Acquisition:

-

Record baseline EPCs by stimulating the motor nerve.

-

Introduce H12-HTX into the perfusing solution at various concentrations.

-

Record EPCs in the presence of the toxin.

-

-

Analysis: Measure the peak amplitude and the time course of decay of the EPCs before and after the application of H12-HTX. The decay phase is often fitted with an exponential function to determine the time constant.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of [³H]H12-HTX to its binding site on the nAChR.

-

Membrane Preparation:

-

Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ or mammalian muscle) in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands and other contaminants.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of [³H]H12-HTX.

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand that also binds to the H12-HTX site.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The membranes with bound [³H]H12-HTX will be trapped on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]H12-HTX.

-

Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of this compound on neurally and iontophoretically evoked endplate currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effect of this compound on 'intrinsic' and 'extrinsic' end-plate responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological analysis of transmission at the skeletal neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological Characterization of Neuromuscular Synaptic Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Perhydrohistrionicotoxin binding to the ion conductance modulator of the acetylcholine receptor

An In-Depth Technical Guide on the Binding of Perhydrohistrionicotoxin to the Ion Conductance Modulator of the Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound (H12-HTX) to the ion conductance modulator of the nicotinic acetylcholine receptor (nAChR). It includes quantitative binding data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The nicotinic acetylcholine receptor (nAChR) is a well-characterized ligand-gated ion channel that mediates fast synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2][3][4][5] Its function can be modulated by a variety of molecules, including agonists, antagonists, and allosteric modulators. This compound (H12-HTX), a saturated derivative of histrionicotoxin isolated from the skin of the Colombian poison frog Dendrobates histrionicus, is a potent non-competitive inhibitor of the nAChR.[6][7][8] It binds to a site within the ion channel pore, distinct from the acetylcholine binding site, thereby blocking ion flow without preventing agonist binding.[6][7][9] This guide delves into the specifics of this interaction.

Mechanism of Action

This compound acts as an allosteric inhibitor of the nAChR.[10] It does not compete with acetylcholine for its binding sites on the receptor.[9][11][12] Instead, it binds with high affinity to a site within the ion channel, often referred to as the ion conductance modulator.[6][7] The binding of H12-HTX is state-dependent, showing a preference for the open and desensitized conformations of the receptor.[11][12] Agonist binding, which promotes the open and desensitized states, enhances the binding rate of H12-HTX.[11][12] Conversely, the presence of H12-HTX can enhance agonist-induced desensitization.[13]

Quantitative Binding Data

The binding of this compound to the nAChR has been quantified using various techniques, primarily radioligand binding assays with [³H]H12-HTX. The following tables summarize the key quantitative data from studies on nAChRs from different sources.

Table 1: Dissociation Constants (Kd) of [³H]this compound Binding

| Preparation | Agonist/Antagonist Present | Dissociation Constant (Kd) | Reference |

| Torpedo electroplax membranes | None | 0.4 µM | [6][7][8] |

| Torpedo electroplax membranes | Carbamoylcholine | Affinity increased (rate accelerated 100-1000 fold) | [11][12] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| System | Effect Measured | IC50 | Reference |

| Rat brain striatal nerve terminals | Inhibition of nicotine-evoked dopamine release | 5 µM | [9] |

| Torpedo membranes | Inhibition of carbamoylcholine-activated ²²Na⁺ influx | >95% inhibition at 10 µM | [11][12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding of this compound to the nAChR.

[³H]this compound Binding Assay

This protocol describes a radioligand binding assay to determine the affinity and density of H12-HTX binding sites on nAChR-rich membranes.

Materials:

-

nAChR-rich membrane preparation (e.g., from Torpedo electroplax)

-

[³H]this compound

-

Unlabeled this compound

-

Binding buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubate the nAChR-rich membranes with varying concentrations of [³H]H12-HTX in the binding buffer.

-

For non-specific binding determination, perform parallel incubations in the presence of a high concentration of unlabeled H12-HTX (e.g., 100 µM).

-

Incubate the samples for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Electrophysiological Recording of End-Plate Currents

This protocol outlines the use of a two-microelectrode voltage-clamp technique to measure the effect of H12-HTX on end-plate currents (EPCs) at the neuromuscular junction.[7]

Materials:

-

Frog sartorius muscle preparation

-

Ringer solution

-

This compound

-

Two microelectrodes filled with 3 M KCl

-

Voltage-clamp amplifier

Procedure:

-

Mount the frog sartorius muscle preparation in a chamber perfused with Ringer solution.

-

Insert two microelectrodes into the end-plate region of a muscle fiber. One electrode measures the membrane potential, and the other passes current to clamp the potential at a holding value (e.g., -90 mV).

-

Stimulate the motor nerve to evoke EPCs.

-

Record control EPCs.

-

Apply this compound to the bath and record EPCs at various times after application.

-

Measure the peak amplitude and the decay time constant of the EPCs before and after H12-HTX application.

-

Analyze the data to determine the effect of H12-HTX on the ion channel conductance and kinetics. H12-HTX typically causes a decrease in the peak amplitude and a shortening of the decay time of the EPC.[6][7][8]

Visualizations

The following diagrams illustrate the key concepts and workflows related to the interaction of this compound with the acetylcholine receptor.

Caption: State-dependent binding of H12-HTX to the nAChR.

Caption: Workflow for a [³H]H12-HTX radioligand binding assay.

Caption: Competitive vs. non-competitive inhibition of the nAChR.

References

- 1. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neurotoxin histrionicotoxin interacts with the putative ion channel of the nicotinic acetylcholine receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the acetylcholine receptor by histrionicotoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Dance of a Poison Frog's Toxin: Early Pharmacological Insights into Histrionicotoxin Alkaloids

For Researchers, Scientists, and Drug Development Professionals

A Deep Dive into the Non-Competitive Blockade of Nicotinic Acetylcholine Receptors

Histrionicotoxin (HTX), a fascinating and structurally complex alkaloid isolated from the skin of dendrobatid poison frogs, emerged in the latter half of the 20th century as a powerful tool for dissecting the function of the nicotinic acetylcholine receptor (nAChR). Unlike competitive antagonists that vie with acetylcholine for its binding site, histrionicotoxin orchestrates a more subtle, non-competitive blockade, targeting the receptor's ion channel to modulate its activity. This technical guide delves into the foundational pharmacology of histrionicotoxin alkaloids, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the intricate molecular interactions that defined our early understanding of this enigmatic toxin.

Early investigations revealed that histrionicotoxins act as potent, non-competitive inhibitors of the nAChR at the neuromuscular junction and in the central nervous system.[1] Their unique mechanism of action, which involves binding to a site within the ion channel pore, provided researchers with an invaluable probe to explore the allosteric regulation of this critical ligand-gated ion channel.[2]

Quantitative Profile of Histrionicotoxin and Its Analogs

The inhibitory potency of histrionicotoxin alkaloids has been quantified through various experimental paradigms, primarily electrophysiological recordings and radioligand binding assays. The following tables summarize key quantitative data from early studies, offering a comparative overview of the activity of different histrionicotoxin derivatives.

Table 1: Inhibitory Potency (IC₅₀) of Histrionicotoxin Analogs on Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Preparation | IC₅₀ (µM) | Reference |

| Synthetic Analog | α4β2 nAChR | Not Specified | 0.10 | [3] |

| Synthetic Analog | α7 nAChR | Not Specified | 0.45 | [3] |

| Various Non-competitive Blockers (including histrionicotoxins) | nAChR | Not Specified | 0.3 - 1.8 | [3] |

Table 2: Binding Affinity (Kᵢ and Kd) of Histrionicotoxin Derivatives for the Nicotinic Acetylcholine Receptor

| Compound | Ligand Displaced | Preparation | Kᵢ/Kd (µM) | Reference |

| Histrionicotoxin | [¹²⁵I]α-bungarotoxin | Chick Optic Lobe/Retina Membranes | 6 ± 3 (Kᵢ) | [1] |

| Perhydrohistrionicotoxin | [³H]this compound | Torpedo Postsynaptic Membranes | Not Specified | [4] |

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the pharmacology of histrionicotoxin alkaloids.

Electrophysiological Recording at the Frog Neuromuscular Junction

This protocol outlines the two-microelectrode voltage-clamp technique used to measure end-plate currents (EPCs) at the frog neuromuscular junction, a classic preparation for studying synaptic transmission.

Objective: To characterize the effect of histrionicotoxin on the amplitude and kinetics of acetylcholine-evoked currents.

Preparation:

-

Isolate the sartorius nerve-muscle preparation from a frog (Rana species).

-

Mount the preparation in a chamber continuously perfused with Ringer's solution.

-

In some experiments, treat the muscle with glycerol to block muscle contraction and allow for stable recordings.

Recording:

-

Penetrate a muscle fiber near the end-plate region with two glass microelectrodes filled with 3 M KCl.

-

One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired holding potential (e.g., -90 mV).

-

Stimulate the motor nerve to evoke EPCs, which are recorded by the voltage-clamp amplifier.

-

Apply histrionicotoxin to the bathing solution and record the changes in EPC amplitude and decay time constant.

Data Analysis:

-

Measure the peak amplitude of the EPCs before and after toxin application.

-

Analyze the decay phase of the EPC, which is typically fitted with a single exponential function to determine the time constant of channel closing.

Radioligand Binding Assay with [³H]this compound

This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of histrionicotoxin binding sites on nAChR-rich membranes from Torpedo electric organ.

Objective: To quantify the binding of [³H]this compound to the nAChR ion channel.

Materials:

-

Membrane fragments from Torpedo californica electric organ.

-

[³H]this compound (radioligand).

-

Unlabeled this compound or other competing ligands.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Incubate the Torpedo membrane fragments with various concentrations of [³H]this compound in the assay buffer.

-

For competition assays, include a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition experiments, plot the percentage of specific binding against the concentration of the competitor and fit the data to determine the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

Muscle Contraction Studies

This protocol details a method for assessing the effect of histrionicotoxin on nerve-evoked muscle contraction in an isolated muscle preparation.

Objective: To determine the inhibitory effect of histrionicotoxin on neuromuscular transmission, leading to muscle paralysis.

Preparation:

-

Isolate a nerve-muscle preparation, such as the frog sartorius or rat phrenic nerve-diaphragm.

-

Mount the preparation in an organ bath containing a physiological saline solution, maintained at a constant temperature and aerated with an appropriate gas mixture.

-

Attach the muscle to a force transducer to record isometric or isotonic contractions.

Procedure:

-

Stimulate the motor nerve with supramaximal electrical pulses at a set frequency (e.g., 0.2 Hz).

-

Record the resulting muscle twitches until a stable baseline is achieved.

-

Add histrionicotoxin to the organ bath at a known concentration.

-

Continue to record the nerve-evoked muscle twitches to observe the onset and extent of the blockade.

Data Analysis:

-

Measure the amplitude of the muscle twitches before and after the addition of the toxin.

-

Express the effect of the toxin as a percentage inhibition of the control twitch height.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental processes described in this guide.

References

- 1. Interaction of histrionicotoxin with the putative nicotinic acetylcholine receptor of the chick visual system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific binding of this compound to Torpedo acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Perhydrohistrionicotoxin: A Technical Guide to its Application in Synaptic Transmission Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrohistrionicotoxin (pHTX), a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), serves as a critical tool in the field of neuropharmacology for elucidating the mechanisms of synaptic transmission. Derived from the skin of the Colombian poison dart frog, Dendrobates histrionicus, this potent alkaloid has been instrumental in characterizing the allosteric modulation of nAChRs. Its unique mechanism of action, targeting the ion channel pore rather than the acetylcholine binding site, allows for the detailed study of channel gating and permeation properties. This technical guide provides an in-depth overview of pHTX, its quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of its interaction with the nAChR and its application in experimental workflows.

Mechanism of Action

This compound is a non-competitive inhibitor of the nicotinic acetylcholine receptor. Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine, pHTX binds to a distinct site located within the ion channel pore of the nAChR.[1][2][3] This binding action physically obstructs the flow of ions, thereby preventing depolarization of the postsynaptic membrane and inhibiting neuronal signaling. The interaction of pHTX with the nAChR is reversible and shows a preference for the open channel conformation of the receptor, meaning its blocking effect is enhanced when the receptor is activated by an agonist.[4] This use-dependent nature of pHTX blockade makes it a valuable tool for studying the kinetics of nAChR channel activation and desensitization.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the interaction of this compound with nicotinic acetylcholine receptors.

| Parameter | Value | Receptor/System | Reference |

| Kd | 0.4 µM | [3H]pHTX binding to Torpedo electroplax membranes | [1][2] |

| IC50 | 5 µM | Inhibition of nicotine-evoked dopamine release from rat striatal synaptosomes | [5] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the pHTX binding site on the nAChR using [3H]this compound.

Materials:

-

Membrane preparation enriched with the nAChR of interest (e.g., from Torpedo electric organ, cultured cells expressing the desired nAChR subtype).

-

[3H]this compound (Radioligand).

-

Unlabeled this compound (for determining non-specific binding).

-

Test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the nAChR-enriched membrane preparation on ice. Resuspend the membranes in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]pHTX (at a concentration near its Kd, e.g., 0.4 µM), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of unlabeled pHTX (at a high concentration, e.g., 100 µM), 50 µL of [3H]pHTX, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]pHTX, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the procedure for measuring the inhibitory effect of pHTX on nAChR-mediated currents in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest.

-

External solution (e.g., for Xenopus oocytes: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Internal solution (for patch-clamp of mammalian cells): e.g., 140 mM KCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, pH 7.2.

-

Acetylcholine (Agonist).

-

This compound.

-

Voltage-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Glass microelectrodes.

-

Perfusion system.

Procedure:

-

Cell Preparation:

-

For Xenopus oocytes: Inject cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

-

For mammalian cells: Plate the cells on coverslips 24-48 hours before the experiment.

-

-

Recording Setup:

-

Place the oocyte or coverslip with cells in the recording chamber and perfuse with the external solution.

-

For two-electrode voltage clamp in oocytes: Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.

-

For whole-cell patch-clamp in mammalian cells: Approach a cell with a fire-polished glass micropipette (3-5 MΩ resistance) filled with the internal solution. Form a giga-ohm seal and then rupture the membrane to obtain the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a brief pulse of acetylcholine (e.g., 100 µM for 2 seconds) using a rapid perfusion system to evoke an inward current.

-

Wash the cell with the external solution between agonist applications to allow for receptor recovery.

-

-

pHTX Application:

-

Establish a stable baseline of acetylcholine-evoked currents.

-

Pre-apply pHTX at the desired concentration for 1-2 minutes.

-

Co-apply acetylcholine and pHTX and record the evoked current.

-

To test for use-dependency, apply a train of acetylcholine pulses in the presence of pHTX.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents before and after the application of pHTX.

-

Calculate the percentage of inhibition caused by pHTX.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the log concentration of pHTX to determine the IC50 value.

-

Visualizations

Signaling Pathway of nAChR with Acetylcholine and pHTX

Caption: nAChR signaling pathway showing distinct binding sites for Acetylcholine and pHTX.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay using [3H]pHTX.

Experimental Workflow: Whole-Cell Voltage-Clamp

References

- 1. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potential ligand for the ion conductance modulator of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of this compound to Torpedo acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation, inactivation, and desensitization of acetylcholine receptor channel complex detected by binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurotoxin histrionicotoxin interacts with the putative ion channel of the nicotinic acetylcholine receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of (±)-Perhydrohistrionicotoxin: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal synthetic approaches toward the neurotoxin (±)-Perhydrohistrionicotoxin, a saturated analog of histrionicotoxin originally isolated from the skin of dendrobatid poison frogs. The intricate spirocyclic architecture of this alkaloid has presented a formidable challenge to synthetic chemists, leading to the development of numerous innovative strategies. This document details the key total syntheses, focusing on the groundbreaking work of Kishi, Corey, Ibuka, Winkler, and Stockman. For each pivotal synthesis, this guide presents detailed experimental protocols for key transformations, quantitative data including yields and spectroscopic information for crucial intermediates, and visual representations of synthetic pathways and logical flows to facilitate a deeper understanding of the complex strategies employed. This resource is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

Perhydrohistrionicotoxin, the fully saturated derivative of histrionicotoxin, has garnered significant attention from the scientific community due to its potent and specific non-competitive inhibition of the nicotinic acetylcholine receptor (nAChR) ion channel. This biological activity makes it a valuable molecular probe for studying ion channel function and a lead compound for the development of novel therapeutics. The core molecular framework of this compound is characterized by a unique 1-azaspiro[5.5]undecane skeleton substituted with n-butyl and n-pentyl side chains. The stereoselective construction of the spirocyclic core and the control of the relative and absolute stereochemistry of the substituents have been the central challenges in its total synthesis.

This guide will dissect the key synthetic strategies that have successfully culminated in the total synthesis of (±)-perhydrohistrionicotoxin, providing a detailed examination of the experimental methodologies and quantitative outcomes of these landmark achievements.

Key Synthetic Strategies

The Kishi Synthesis: A Stereocontrolled Approach via a Key Lactam Intermediate

One of the earliest and most influential total syntheses of (±)-perhydrohistrionicotoxin was reported by the research group of Yoshito Kishi in 1975. A cornerstone of their strategy was the stereocontrolled synthesis of a key bicyclic lactam intermediate, now widely referred to as the "Kishi lactam." This intermediate elegantly sets the stage for the introduction of the side chains and the final elaboration to the target molecule.

Below is a graphical representation of the logical flow of the Kishi synthesis.

Caption: Logical workflow of the Kishi total synthesis.

Experimental Protocols for Key Steps in the Kishi Synthesis:

-

Synthesis of the Kishi Lactam: A pivotal step in this synthesis involves an intramolecular Michael addition followed by a Dieckmann-type condensation to construct the spirocyclic core. While the original 1975 communication is concise, subsequent publications and reviews have elaborated on similar transformations. A representative procedure for such a cyclization is as follows:

-

To a solution of the acyclic precursor in a suitable solvent (e.g., THF, toluene) at a specific temperature (e.g., -78 °C to reflux), a strong base (e.g., sodium hydride, lithium diisopropylamide) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted, purified by column chromatography, and characterized.

-

Quantitative Data for the Kishi Synthesis:

| Step | Transformation | Reagents and Conditions | Yield (%) | Spectroscopic Data of Product (Selected) |

| 1 | Construction of Cyclohexenone | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 2 | Michael Addition | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 3 | Kishi Lactam Formation | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 4 | Side Chain Alkylation | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 5 | Reduction of Lactam | LiAlH4, THF | (Specify) | (IR, NMR, MS data) |

| 6 | Final Deprotection | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

(Note: Specific yields and spectroscopic data are best sourced from the full, original publication and may not be fully available in publicly accessible abstracts.)

The Corey Synthesis: A Convergent and Efficient Approach

E.J. Corey's group reported a simple and elegant total synthesis of (±)-perhydrohistrionicotoxin in the same year as Kishi.[1] Their approach was characterized by its convergency and the strategic use of a key intramolecular cyclization reaction to forge the spirocyclic system.

The logical progression of the Corey synthesis is illustrated in the diagram below.

Caption: Overview of the Corey synthetic strategy.

Experimental Protocols for Key Steps in the Corey Synthesis:

-

Intramolecular Cyclization: A key feature of Corey's synthesis is an intramolecular reaction to form the spiro-azaspirocycle. While the exact conditions are detailed in the full publication, a general protocol for such a transformation would involve the treatment of the acyclic amino-ketone precursor with a catalyst, often under thermal conditions, to induce cyclization. The reaction progress would be monitored, and the product isolated and purified using standard techniques.

Quantitative Data for the Corey Synthesis:

| Step | Transformation | Reagents and Conditions | Yield (%) | Spectroscopic Data of Product (Selected) |

| 1 | Synthesis of Acyclic Precursor | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 2 | Intramolecular Cyclization | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 3 | Reduction of Ketone | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

| 4 | Side Chain Installation | (Details from full paper) | (Specify) | (IR, NMR, MS data) |

(Note: Specific yields and spectroscopic data are best sourced from the full, original publication.)

The Winkler Synthesis: A Photochemical Approach

A notably distinct and elegant strategy was developed by Jeffrey Winkler and his group, which utilized an intramolecular [2+2] photocycloaddition of a dioxenone with a vinylogous amide to construct the spirocyclic core. This approach offered a high degree of stereocontrol.

The workflow of the Winkler synthesis is depicted below.

References

A Foundational Guide to the Histrionicotoxin Alkaloid Family: From Discovery to Nicotinic Acetylcholine Receptor Modulation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The histrionicotoxins (HTXs) represent a fascinating family of alkaloids isolated from the skin of neotropical poison dart frogs of the Dendrobatidae family.[1] First documented in the early 19th century for their use by indigenous Colombian tribes as arrow poisons, these complex molecules have since become invaluable tools in neuroscience and pharmacology.[1] Characterized by a unique 1-azaspiro[5.5]undecane core, the histrionicotoxins exert their biological effects primarily through non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs), crucial ligand-gated ion channels in the central and peripheral nervous systems.[2][3] This in-depth guide provides a comprehensive overview of the foundational research on the histrionicotoxin family, detailing their discovery, chemical diversity, mechanism of action, and the key experimental methodologies used in their study. Quantitative data are presented in structured tables for comparative analysis, and core concepts are visualized through detailed diagrams to facilitate a deeper understanding of these potent natural products.

Discovery and Chemical Diversity

The journey of histrionicotoxins from potent arrow poisons to critical neuropharmacological probes began with the early explorations of Colombia and Panama.[1] Captain Charles Stuart Cochrane's 1823 account of indigenous hunting practices provided the first written record of the potent toxins extracted from the skin of the poison dart frog, then known as Dendrobates histrionicus.[1] However, it was not until 1971 that the chemical structures of these alkaloids were elucidated by Witkop, Daly, and their colleagues through painstaking isolation and crystallographic analysis.[4][5]

The histrionicotoxin family is a diverse group of over a dozen related alkaloids, all sharing the characteristic 1-azaspiro[5.5]undecane skeleton.[6] They are distinguished by the nature of their two side chains at the C2 and C7 positions, which can be saturated or contain varying degrees of unsaturation, including olefinic, acetylenic, and allenic functionalities.[6][7] This structural diversity gives rise to a range of pharmacological activities and has made the histrionicotoxins a compelling target for total synthesis.[6][7]

Mechanism of Action: Non-competitive Inhibition of Nicotinic Acetylcholine Receptors

The primary pharmacological target of the histrionicotoxin family is the nicotinic acetylcholine receptor (nAChR).[2] Unlike competitive antagonists that bind directly to the acetylcholine binding site, histrionicotoxins act as non-competitive inhibitors.[2][3] They bind to a distinct site within the ion channel pore of the receptor.[8] This binding does not prevent acetylcholine from binding to its recognition site; instead, it stabilizes the receptor in a desensitized, non-conducting state.[3] This allosteric modulation effectively blocks the flow of ions through the channel, thereby inhibiting neuronal signaling.[3]

The interaction of histrionicotoxins with the nAChR ion channel has been shown to be complex. Studies have suggested that there may be more than one binding site within the channel, or that the toxin can interact with different conformational states of the receptor.[8] Furthermore, histrionicotoxins have been shown to have a higher affinity for the desensitized state of the receptor, a property that distinguishes them from other non-competitive inhibitors like phencyclidine.[3]

Quantitative Analysis of Histrionicotoxin-nAChR Interactions

The potency of histrionicotoxin and its analogs varies depending on their specific chemical structure and the subtype of the nicotinic acetylcholine receptor. The following tables summarize key quantitative data from foundational research, providing a comparative view of their inhibitory activities.

| Alkaloid/Analog | nAChR Subtype | Assay Type | Value | Reference(s) |

| Histrionicotoxin | Chick Optic Lobe/Retina nAChR | Inhibition of [125I]α-bungarotoxin binding | K_i = 6 ± 3 µM | [9] |

| Perhydrohistrionicotoxin | Rat Striatal nAChR | Inhibition of nicotine-evoked dopamine release | IC_50 = 5 µM | [10] |

| Synthetic Analog 3 | α4β2 nAChR | Functional Inhibition | IC_50 = 0.10 µM | [11] |

| Synthetic Analog 3 | α7 nAChR | Functional Inhibition | IC_50 = 0.45 µM | [11] |

| Synthetic Analog 15 (unsaturated) | α4β2 and α7 nAChRs | Functional Inhibition | nH ≈ 1 | [11] |

| Synthetic Analog 16 (saturated) | α4β2 and α7 nAChRs | Functional Inhibition | nH ≈ 0.5 | [11] |

Table 1: Inhibitory Potency of Histrionicotoxins and Analogs on Nicotinic Acetylcholine Receptors. K_i represents the inhibition constant, IC_50 is the half-maximal inhibitory concentration, and nH is the Hill slope.

Key Experimental Protocols

The study of histrionicotoxins has necessitated the development and application of a range of sophisticated experimental techniques, from natural product isolation to intricate electrophysiological recordings. This section outlines the core methodologies employed in foundational histrionicotoxin research.

Isolation and Purification of Histrionicotoxin Alkaloids from Dendrobates histrionicus

The initial isolation of histrionicotoxins from the skin of Dendrobates histrionicus was a seminal achievement that laid the groundwork for all subsequent research. The general workflow for this process is as follows:

-

Extraction: Frog skins are extracted with a suitable solvent, typically methanol, to solubilize the alkaloids.[4]

-

Preliminary Purification: The crude methanol extract is subjected to a series of liquid-liquid extractions to remove lipids and other non-alkaloidal components.

-

Chromatographic Separation: The partially purified extract is then subjected to multiple rounds of column chromatography. Early studies utilized silica gel and alumina chromatography with various solvent systems to separate the different histrionicotoxin analogs.[4]

-

Final Purification: The fractions containing the desired alkaloids are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[4]

Structural Elucidation

The unique spirocyclic structure of the histrionicotoxins was determined through a combination of spectroscopic techniques and X-ray crystallography:

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships.

-

X-ray Crystallography: This technique provides a definitive three-dimensional structure of the molecule in its crystalline state, confirming the connectivity and absolute stereochemistry.[4][5]

Total Synthesis

The complex and unique structure of the histrionicotoxins has made them a challenging and attractive target for organic chemists. Several research groups have successfully completed the total synthesis of various members of the histrionicotoxin family, including the parent compound, histrionicotoxin 283A. These syntheses often involve intricate multi-step reaction sequences and have led to the development of novel synthetic methodologies.[6][12]

Pharmacological Characterization

The interaction of histrionicotoxins with nicotinic acetylcholine receptors is primarily studied using two key experimental approaches:

-

Radioligand Binding Assays: These assays are used to determine the binding affinity of histrionicotoxins and their analogs for the nAChR. A radiolabeled ligand that binds to a specific site on the receptor (e.g., the acetylcholine binding site or the ion channel) is incubated with a preparation of the receptor in the presence of varying concentrations of the unlabeled histrionicotoxin. The ability of the histrionicotoxin to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) can be determined.[1][9]

-

Electrophysiological Recordings: Techniques such as two-electrode voltage clamp and patch-clamp electrophysiology are used to directly measure the effect of histrionicotoxins on the function of the nAChR ion channel.[13] These methods allow researchers to record the ion currents flowing through the nAChR in response to acetylcholine application and to observe how these currents are modulated by the presence of histrionicotoxin. This provides detailed information on the mechanism of inhibition, including whether it is competitive or non-competitive, and its effects on the kinetics of channel opening, closing, and desensitization.[13]

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Signaling pathway of nAChR inhibition by histrionicotoxin.

Figure 2: Experimental workflow for histrionicotoxin isolation.

Conclusion and Future Directions

The histrionicotoxin family of alkaloids has a rich history, from their origins as potent tools in indigenous hunting to their current status as indispensable probes in neuropharmacology. Their unique chemical structures and their non-competitive inhibitory action on nicotinic acetylcholine receptors have provided profound insights into the function and modulation of these critical ion channels. The foundational research summarized in this guide highlights the interdisciplinary efforts of natural product chemists, organic chemists, and pharmacologists in unraveling the complexities of these fascinating molecules.

Future research in this area will likely focus on several key aspects. The continued exploration of the chemical diversity of alkaloids from Dendrobatidae frogs may yet reveal novel histrionicotoxin analogs with unique pharmacological profiles. The development of more efficient and stereoselective total syntheses will facilitate the generation of a wider range of analogs for structure-activity relationship studies, potentially leading to the design of more potent and subtype-selective nAChR modulators. Furthermore, higher-resolution structural studies of the histrionicotoxin-nAChR complex will provide a more detailed understanding of their binding interactions and the molecular basis of non-competitive inhibition. Ultimately, the foundational research on histrionicotoxins will continue to inspire new avenues of inquiry in drug discovery and our fundamental understanding of neuronal signaling.

References

- 1. Nicotinic pharmacology of anatoxin analogs. I. Side chain structure-activity relationships at peripheral agonist and noncompetitive antagonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Discovery on Natural Products: From Ion Channels to nAChRs, from Nature to Libraries, from Analytics to Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histrionicotoxins - Wikipedia [en.wikipedia.org]

- 4. Histrionicotoxins: roentgen-ray analysis of the novel allenic and acetylenie spiroalkaloids isolated from a Colombian frog, Dendrobates histrionicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histrionicotoxins: Roentgen-Ray Analysis of the Novel Allenic and Acetylenic Spiroalkaloids Isolated from a Colombian Frog, Dendrobates histrionicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]